1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an ethanone bridge to a 1-methylindole moiety at the 3-position. Its molecular formula is C22H21FN4O (calculated based on structural analogs in and ). The 2-fluorophenyl group enhances lipophilicity and electronic interactions, while the 1-methylindole contributes to aromatic stacking and receptor binding. This structural framework is common in CNS-targeting agents, particularly those interacting with serotonin (5-HT) or dopamine receptors .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-23-15-16(17-6-2-4-8-19(17)23)14-21(26)25-12-10-24(11-13-25)20-9-5-3-7-18(20)22/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHXYKPHTHBGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Ethanone Derivatives with Aryl Substitutions
2-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (546083-95-8)
1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (68a)
- Structure : Substitutes the 2-fluorophenyl group with isoindolin-5-yl.
- Key Differences :
Indole Positional Isomers and Substitutions
2-(4-Fluorophenyl)-1-[4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-yl]ethanone
- Structure : Indole substitution at the 2-position instead of 3.
- The carbonyl group at the indole-2 position may hinder π-π stacking compared to the ethanone-linked 3-position .
2-(1-Methyl-1H-indol-3-yl)acetamide (SC-26383)
- Structure: Replaces the ethanone-piperazine moiety with an acetamide group.
- Molecular Formula : C11H12N2O.
Antipsychotic and Antiproliferative Analogs
Biphenyl-Aryl Piperazine Ethanones
- Example: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone.
- Key Findings: Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction (a common side effect of antipsychotics) .
Sulfonylpiperazine-Tetrazole Ethanones (7a–m)
- Example: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e).
- Key Findings: Sulfonyl groups improve metabolic stability but may reduce CNS penetration due to increased polarity .
Pharmacokinetic and QSAR Insights
- QSAR Models : For biphenyl-aryl piperazines, brain/blood partition coefficients (QPlogBB) and electron affinity (EA) correlate with anti-dopaminergic activity. The target compound’s 2-fluorophenyl group likely optimizes QPlogBB for CNS penetration, while the indole enhances EA for receptor binding .
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